D-Prolyl-L-tyrosyl-L-phenylalanine
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Overview
Description
D-Prolyl-L-tyrosyl-L-phenylalanine: is a tripeptide composed of the amino acids proline, tyrosine, and phenylalanineIt is an incomplete breakdown product of protein digestion or protein catabolism, found in urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Prolyl-L-tyrosyl-L-phenylalanine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be achieved using enzymes like phenylalanine ammonia lyase (PAL) in a multienzymatic cascade process, which allows for the production of phenylalanine derivatives with high yield and optical purity .
Chemical Reactions Analysis
Types of Reactions: D-Prolyl-L-tyrosyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenolic hydroxyl group of tyrosine, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Substitution reactions can occur at the aromatic rings of tyrosine and phenylalanine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: D-Prolyl-L-tyrosyl-L-phenylalanine serves as a substrate for various enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), shedding light on essential biochemical pathways related to protein digestion and metabolism .
Biology: In biological studies, this compound is used to explore protein interactions with other molecules, probe enzyme active sites, and identify potential drug targets .
Medicine: this compound is being investigated as a potential therapeutic agent for conditions such as hypertension, cardiovascular disease, and Alzheimer’s disease .
Industry: In industrial applications, this compound is used for polypeptide synthesis and as a tool for studying cellular metabolism and the regulation of macromolecule synthesis .
Mechanism of Action
The mechanism of action of D-Prolyl-L-tyrosyl-L-phenylalanine involves its interaction with specific enzymes and receptors in the body. For example, it can inhibit the activity of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . The molecular targets and pathways involved include the renin-angiotensin system and various signaling pathways related to protein metabolism .
Comparison with Similar Compounds
Prolylphenylalanine: A dipeptide composed of proline and phenylalanine, used in similar biochemical and biomedical research applications.
L-Leucyl-L-phenylalanine:
γ-Glutamylphenylalanine: A compound used in studies of protein metabolism and enzyme activity.
Uniqueness: D-Prolyl-L-tyrosyl-L-phenylalanine is unique due to its specific sequence of amino acids, which allows it to interact with a distinct set of enzymes and receptors. This specificity makes it a valuable tool for studying particular biochemical pathways and developing targeted therapeutic agents .
Properties
CAS No. |
871265-59-7 |
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Molecular Formula |
C23H27N3O5 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-10-8-16(9-11-17)13-19(25-21(28)18-7-4-12-24-18)22(29)26-20(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,24,27H,4,7,12-14H2,(H,25,28)(H,26,29)(H,30,31)/t18-,19+,20+/m1/s1 |
InChI Key |
DYJTXTCEXMCPBF-AABGKKOBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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